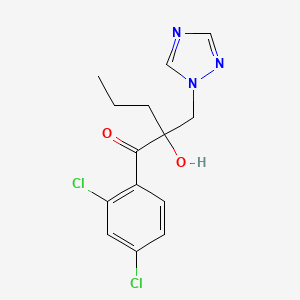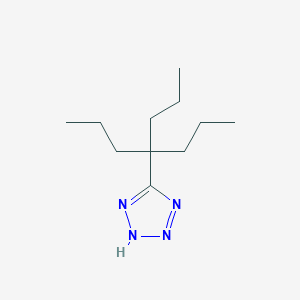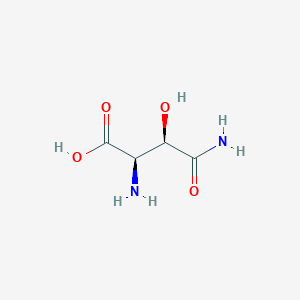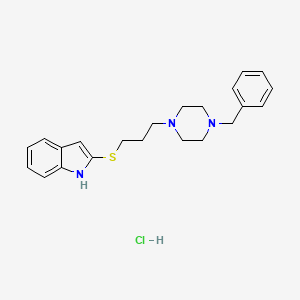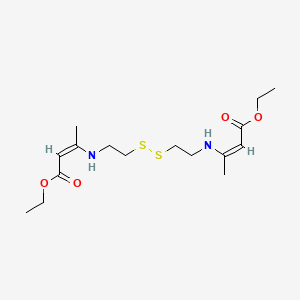
Ethyl 6,15-dimethyl-4-oxo-3-oxa-10,11-dithia-7,14-diazaheptadeca-5,15-dien-17-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 308597 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving ethyl acetoacetate, thiourea, and other reagents.
Oxidation and Reduction: The intermediate compounds undergo oxidation and reduction reactions to introduce the necessary functional groups.
Final Assembly: The final compound is assembled through esterification and cyclization reactions, resulting in the formation of ethyl 6,15-dimethyl-4-oxo-3-oxa-10,11-dithia-7,14-diazaheptadeca-5,15-dien-17-oate.
Industrial Production Methods
Industrial production of NSC 308597 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
NSC 308597 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon and platinum are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
NSC 308597 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: NSC 308597 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 308597 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
NSC 308597 can be compared with other similar compounds, such as:
Ethyl 3,12-dimethyl-14-oxo-15-oxa-7,8-dithia-4,11-diazaheptadeca-2,12-dienoate: This compound has a similar core structure but differs in the position and type of functional groups.
Bis(2-(1-ethoxycarbonylprop-1-en-2-yl)aminoethyl) disulfide: This compound shares some structural features but has different reactivity and applications.
The uniqueness of NSC 308597 lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.
Properties
CAS No. |
41834-19-9 |
|---|---|
Molecular Formula |
C16H28N2O4S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl (Z)-3-[2-[2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]ethyldisulfanyl]ethylamino]but-2-enoate |
InChI |
InChI=1S/C16H28N2O4S2/c1-5-21-15(19)11-13(3)17-7-9-23-24-10-8-18-14(4)12-16(20)22-6-2/h11-12,17-18H,5-10H2,1-4H3/b13-11-,14-12- |
InChI Key |
SEHMBTBAIUOTHI-XSYHWHKQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\NCCSSCCN/C(=C\C(=O)OCC)/C)/C |
Canonical SMILES |
CCOC(=O)C=C(C)NCCSSCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


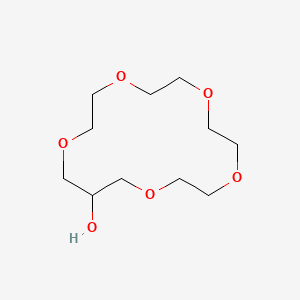
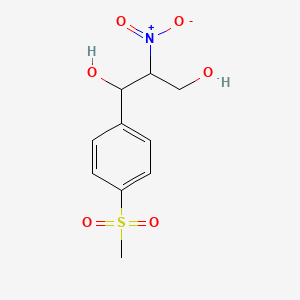
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)

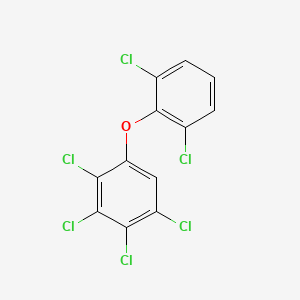
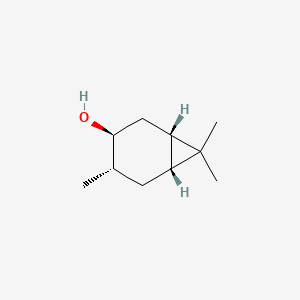

![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)

